![molecular formula C5H7N5 B1492767 4-(azidomethyl)-3-methyl-1H-pyrazole CAS No. 2098005-33-3](/img/structure/B1492767.png)
4-(azidomethyl)-3-methyl-1H-pyrazole
Overview
Description
4-(Azidomethyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. It is a five-membered heterocyclic ring with two nitrogen atoms, one carbon atom, and two hydrogen atoms. This compound is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been studied extensively for its unique properties and potential applications in the laboratory.
Scientific Research Applications
Synthesis of Heterocycles
Organic azides, including “4-(azidomethyl)-3-methyl-1H-pyrazole”, are pivotal in the synthesis of various heterocyclic compounds. They are used in intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions to prepare basic five-, six-, or organometallic heterocyclic systems and their fused analogs .
Material Sciences: Cross-Linkers
In material sciences, organic azides serve as efficient cross-linkers due to their reactivity. They are involved in polymer crosslinking to alter physical properties of polymers and enhance the efficiency of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Pharmaceutical Analysis
“4-(azidomethyl)-3-methyl-1H-pyrazole” is used in the pharmaceutical industry for the separation and detection of azido impurities in drug substances. It’s particularly relevant in the analysis of sartan pharmaceuticals, where it helps in identifying genotoxic impurities .
Quantitative Analysis in Drug Substances
This compound plays a crucial role in the quantitative analysis of azido impurities in sartan drug substances. It’s used to determine the presence and concentration of mutagenic impurities that can alter DNA and potentially increase cancer risk .
Drug Synthesis Pathways
Azido compounds, including “4-(azidomethyl)-3-methyl-1H-pyrazole”, are intermediates in the synthesis pathways of active pharmaceutical ingredients (APIs). They are essential in the manufacturing process of certain medications, ensuring the proper formation of the final therapeutic compounds .
Genotoxicity Studies
Due to the mutagenic nature of azido groups, “4-(azidomethyl)-3-methyl-1H-pyrazole” is significant in genotoxicity studies. It aids in understanding the potential genotoxic effects of pharmaceutical impurities and their impact on human health .
properties
IUPAC Name |
4-(azidomethyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c1-4-5(2-7-9-4)3-8-10-6/h2H,3H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHKCFSUMFOYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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